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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function of

Phosphoglycerate Mutase (PGAM) isoforms, particularly PGAM1 and PGAM5, and the utility of

CRISPR-Cas9 gene editing technology in elucidating their roles in cellular processes and

disease. Detailed protocols for CRISPR-Cas9-mediated knockout of PGAM genes are also

provided to facilitate experimental design and execution.

Introduction to PGAM and its Significance
Phosphoglycerate Mutase (PGAM) is a crucial enzyme family involved in fundamental cellular

processes. The two main isoforms, PGAM1 and PGAM5, exhibit distinct subcellular

localizations and functions.

PGAM1, a key glycolytic enzyme, catalyzes the conversion of 3-phosphoglycerate to 2-

phosphoglycerate.[1] It is predominantly found in the cytoplasm and its expression is often

upregulated in various cancers, including breast, lung, and pancreatic cancer.[2][3] This

upregulation is linked to the Warburg effect, where cancer cells exhibit increased glycolysis

even in the presence of oxygen.[4] Beyond its role in metabolism, PGAM1 is implicated in

cancer cell proliferation, migration, invasion, and homologous recombination repair of DNA

double-strand breaks.[3][5]

PGAM5 is a mitochondrial phosphatase that plays a critical role in mitochondrial quality control,

including mitophagy, and is involved in regulated cell death pathways such as apoptosis and
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necroptosis.[6][7] It acts as a sensor for reactive oxygen species (ROS) and is implicated in a

range of diseases, including cardiovascular and neurodegenerative disorders.[6]

Given their central roles in metabolism, cell death, and disease, both PGAM1 and PGAM5

represent promising targets for therapeutic intervention.

Advantages of Using CRISPR-Cas9 to Study PGAM
Function
The CRISPR-Cas9 system offers a powerful and precise method for studying gene function

through targeted genome editing.[8] This technology allows for the permanent knockout of

PGAM genes, providing several advantages over transient methods like siRNA:

Complete Loss of Function: CRISPR-Cas9 can generate complete and permanent gene

knockouts, leading to a clearer understanding of the gene's function without the ambiguity of

incomplete protein depletion.

High Specificity: The guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic

locus, minimizing off-target effects.

Versatility: The CRISPR-Cas9 system can be adapted for various genomic modifications

beyond knockouts, including gene activation (CRISPRa) and inhibition (CRISPRi).

In Vivo and In Vitro Applications: CRISPR-Cas9 can be utilized in both cell culture models

and in vivo animal models to study PGAM function in a physiological context.

Applications in Drug Development
Targeting PGAM1 and PGAM5 holds significant therapeutic potential. CRISPR-Cas9 is an

invaluable tool in the early stages of drug discovery and development for:

Target Validation: Confirming that the inhibition of PGAM1 or PGAM5 produces the desired

therapeutic effect in disease models.

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by

PGAM inhibition.
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Screening for Synthetic Lethality: Identifying genes that, when inhibited in combination with a

PGAM inhibitor, lead to cancer cell death.

Development of Resistant Models: Creating cell lines with PGAM knockout to study

mechanisms of resistance to potential therapies.

Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of

PGAM1 and PGAM5 knockdown or knockout on various cellular processes.

Table 1: Effects of PGAM1 Knockdown/Knockout on
Cellular Processes
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Cell Line Method Parameter Result Reference

PC-3 (Prostate

Cancer)
siRNA

Proliferation

(CCK-8 assay)

Inhibition at 72h

and 96h (P <

0.001)

[4]

22Rv1 (Prostate

Cancer)
siRNA

Proliferation

(CCK-8 assay)

Inhibition at 72h

and 96h (P <

0.001)

[4]

PC-3 siRNA
Apoptosis (Flow

cytometry)

Increased from

6.68% to 20.50%

(P < 0.001)

[4]

22Rv1 siRNA
Apoptosis (Flow

cytometry)

Increased from

4.77% to 16.93%

(P < 0.01)

[4]

PC-3 siRNA

Migration

(Transwell

assay)

Prominently

decreased (P <

0.01)

[4]

22Rv1 siRNA

Migration

(Transwell

assay)

Prominently

decreased (P <

0.01)

[4]

PC-3 siRNA
Invasion

(Matrigel assay)

Prominently

decreased (P <

0.01)

[4]

22Rv1 siRNA
Invasion

(Matrigel assay)

Prominently

decreased (P <

0.01)

[4]

MDA-MB-231

(Breast Cancer)
shRNA

Proliferation

(CCK-8 assay)
Reduced [2]

MDA-MB-231 shRNA Apoptosis Augmented [2]

MDA-MB-231 shRNA
Invasion &

Migration
Reduced [2]
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Hap-1 CRISPR-Cas9

Cell Fitness

(Genome-wide

screen)

Identified as a

fitness gene

affecting cell

growth/viability

[6]

Table 2: Effects of PGAM5 Knockdown/Knockout on
Cellular Processes

Cell
Line/Model

Method Parameter Result Reference

HEK293T Overexpression

Caspase

Activation and

Cell Death

Triggered [9]

Pgam5-/- mice Gene Knockout

Response to

Necroptosis

Inducers

Normal response

Pgam5-/-

macrophages
Gene Knockout

IL-1β secretion

(NLRP3 and

AIM2

inflammasome)

Impaired [6]

Yumm1.7

(Mouse

Melanoma) in

Rag2-/- mice

CRISPR-StAR

Proliferation in

established

tumors

Knockout

resulted in

decreased

proliferation

[2]

Signaling Pathways and Experimental Workflows
PGAM1 Signaling Pathways
PGAM1 is a downstream effector of the PI3K/Akt/mTOR signaling pathway, which is frequently

hyperactivated in cancer. This pathway promotes cell growth, proliferation, and survival.

PGAM1 also exhibits a positive mutual regulation with Hypoxia-Inducible Factor 1α (HIF-1α), a

key transcription factor in cellular adaptation to hypoxia and cancer progression.
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Caption: PGAM1 in the PI3K/Akt/mTOR and HIF-1α signaling pathways.

PGAM5 Signaling in Regulated Cell Death
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PGAM5 is a key regulator of mitochondrial-mediated cell death pathways. In necroptosis, it can

be a target of the RIPK1/RIPK3 complex, leading to the recruitment of MLKL and subsequent

mitochondrial fragmentation via Drp1. In apoptosis, PGAM5 can dephosphorylate pro-apoptotic

proteins like Bax, facilitating their translocation to the mitochondria and the release of

cytochrome c.
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Caption: PGAM5's role in necroptosis and apoptosis signaling pathways.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.benchchem.com/product/b031100?utm_src=pdf-body-img
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for CRISPR-Cas9 Mediated
PGAM Knockout
The general workflow for generating a PGAM knockout cell line using CRISPR-Cas9 involves

several key steps from gRNA design to validation of the knockout.
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1. gRNA Design & Synthesis
(Targeting PGAM1 or PGAM5 exon)

2. Vector Construction
(Cloning gRNA into Cas9 vector)

3. Transfection/Transduction
into Target Cells

4. Selection of Edited Cells
(e.g., antibiotic resistance, FACS)

5. Single-Cell Cloning

6. Clonal Expansion

7. Validation of Knockout

Sanger Sequencing
(indel analysis)

Western Blot
(protein absence)

8. Functional Assays
(Proliferation, Apoptosis, etc.)

Click to download full resolution via product page

Caption: A generalized workflow for generating PGAM knockout cell lines.
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Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of
PGAM1/PGAM5 in Mammalian Cells
This protocol provides a general framework for generating PGAM1 or PGAM5 knockout cell

lines using a plasmid-based CRISPR-Cas9 system.

Materials:

Target mammalian cell line

Culture medium and supplements

pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar all-in-one CRISPR vector)

Oligonucleotides for gRNA synthesis (designed to target an early exon of PGAM1 or

PGAM5)

Restriction enzyme (e.g., BbsI)

T4 DNA Ligase

Competent E. coli

Plasmid purification kit

Transfection reagent (e.g., Lipofectamine)

Puromycin (or other selection antibiotic)

Genomic DNA extraction kit

PCR reagents and primers flanking the target site

T7 Endonuclease I (T7E1) or Sanger sequencing service

Antibodies for PGAM1 or PGAM5 for Western blotting
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Procedure:

gRNA Design and Cloning:

Design two to three gRNAs targeting an early constitutive exon of the PGAM gene of

interest using a web-based tool (e.g., CHOPCHOP). Ensure the gRNA has a low off-target

score.

Synthesize complementary oligonucleotides for the chosen gRNA with appropriate

overhangs for cloning into the BbsI-digested pSpCas9(BB)-2A-Puro vector.

Anneal the complementary oligos.

Digest the pSpCas9(BB)-2A-Puro vector with BbsI.

Ligate the annealed gRNA oligos into the digested vector using T4 DNA Ligase.

Transform the ligation product into competent E. coli and select for ampicillin-resistant

colonies.

Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA by

Sanger sequencing.

Transfection of Mammalian Cells:

Plate the target cells at a density that will result in 70-80% confluency on the day of

transfection.

Transfect the cells with the validated gRNA-Cas9 plasmid using a suitable transfection

reagent according to the manufacturer's protocol. Include a negative control (e.g., empty

vector).

Selection of Edited Cells:

48 hours post-transfection, begin selection by adding puromycin to the culture medium at

a pre-determined concentration (determined by a kill curve).
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Maintain selection for 3-7 days until non-transfected control cells are completely

eliminated.

Generation of Clonal Cell Lines:

After selection, harvest the surviving cells and perform single-cell cloning by limiting

dilution in 96-well plates.

Allow single cells to grow into colonies.

Validation of Gene Knockout:

Genomic DNA Analysis:

Expand individual clones and isolate genomic DNA.

PCR amplify the genomic region targeted by the gRNA.

Perform a T7E1 assay to screen for clones with insertions or deletions (indels).

Confirm the presence of frameshift-inducing indels in both alleles by Sanger sequencing

of the PCR products.

Western Blot Analysis:

Prepare protein lysates from candidate knockout clones.

Perform Western blotting using an antibody specific for PGAM1 or PGAM5 to confirm

the absence of the target protein.

Protocol 2: Cell Proliferation Assay (CCK-8)
Materials:

PGAM knockout and wild-type (WT) control cell lines

96-well plates

Cell Counting Kit-8 (CCK-8) or similar reagent
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Microplate reader

Procedure:

Seed 2,000-5,000 cells (optimize for your cell line) per well in a 96-well plate in 100 µL of

culture medium. Include multiple replicates for each cell line and time point.

Incubate the plates at 37°C in a humidified incubator.

At desired time points (e.g., 24, 48, 72, 96 hours), add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Subtract the background absorbance (medium only) and plot the cell proliferation curves.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Materials:

PGAM knockout and WT control cell lines

Annexin V-FITC Apoptosis Detection Kit (or similar)

Flow cytometer

Procedure:

Culture PGAM knockout and WT cells to 70-80% confluency.

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early

apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion
The study of PGAM1 and PGAM5 function is critical for understanding fundamental cellular

processes and for the development of novel therapeutics for a range of diseases. The

CRISPR-Cas9 system provides a robust and precise platform for dissecting the roles of these

important proteins. The application notes and protocols provided here offer a comprehensive

resource for researchers to effectively utilize this technology to investigate PGAM function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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